molecular formula C15H18ClNO2 B14594367 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid CAS No. 61205-70-7

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid

Katalognummer: B14594367
CAS-Nummer: 61205-70-7
Molekulargewicht: 279.76 g/mol
InChI-Schlüssel: MTBHKSNRPKKBDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a chlorohexyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid typically involves the reaction of 1H-indole-2-carboxylic acid with 6-chlorohexyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indole-2-methanol .

Wissenschaftliche Forschungsanwendungen

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The chlorohexyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorohexyl group and the carboxylic acid group on the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

61205-70-7

Molekularformel

C15H18ClNO2

Molekulargewicht

279.76 g/mol

IUPAC-Name

1-(6-chlorohexyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H18ClNO2/c16-9-5-1-2-6-10-17-13-8-4-3-7-12(13)11-14(17)15(18)19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,19)

InChI-Schlüssel

MTBHKSNRPKKBDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCCCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.